3-methyl-6-nitro-1H-indole

Solubility Lipophilicity Physicochemical Property

Procure the exact 3-methyl-6-nitro-1H-indole isomer (CAS 133053-76-6) to eliminate isomeric impurities that compromise synthetic yield and MALDI reproducibility. This building block features a reducible 6-nitro handle and a lipophilicity-modulating 3-methyl group (XLogP3 2.4). Validated by a 77% Ir-catalyzed methylation yield and a ≥97% purity benchmark, it ensures biological activity is attributable to the target compound, not contaminants. Essential for SAR exploration and positional isomer effect studies in matrix performance.

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
CAS No. 133053-76-6
Cat. No. B143898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-6-nitro-1H-indole
CAS133053-76-6
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCC1=CNC2=C1C=CC(=C2)[N+](=O)[O-]
InChIInChI=1S/C9H8N2O2/c1-6-5-10-9-4-7(11(12)13)2-3-8(6)9/h2-5,10H,1H3
InChIKeyFXOBRUMCGPOJLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-6-nitro-1H-indole (CAS 133053-76-6): Chemical Profile and Procurement Specifications for Research Use


3-Methyl-6-nitro-1H-indole (CAS 133053-76-6) is a C9H8N2O2 heterocyclic building block characterized by a 3-methyl substitution and a 6-nitro substitution on the 1H-indole scaffold [1]. This specific positional isomer is valued as a versatile intermediate in medicinal chemistry and organic synthesis, with a typical commercial purity specification of 97% (GC) [2]. Its computed properties, including an XLogP3 value of 2.4 and a topological polar surface area of 61.6 Ų, define its fundamental molecular characteristics [1].

Why 3-Methyl-6-nitro-1H-indole (CAS 133053-76-6) Cannot Be Directly Replaced by Alternative Nitroindole Isomers


Indiscriminate substitution of 3-methyl-6-nitro-1H-indole with other nitroindole isomers (e.g., 3-methyl-5-nitro-1H-indole or 3-methyl-4-nitro-1H-indole) or non-methylated 6-nitroindole carries quantifiable risk to experimental reproducibility and synthetic yield. The precise spatial arrangement of the nitro and methyl groups dictates not only key physicochemical parameters, such as aqueous solubility and lipophilicity, but also the compound's performance in specific applications, including its efficacy as a MALDI matrix and its chemical reactivity in downstream transformations [1]. These quantifiable differences in material properties and functional performance underscore the need for precise chemical identity, not just general compound class, in research procurement.

Quantitative Evidence Guide for 3-Methyl-6-nitro-1H-indole (CAS 133053-76-6): Comparative Data Against Analogs and Alternatives


Physicochemical Differentiation: Aqueous Solubility and Lipophilicity of 3-Methyl-6-nitro-1H-indole

3-Methyl-6-nitro-1H-indole exhibits distinct aqueous solubility compared to its non-methylated analog, 6-nitroindole. This property is critical for solvent selection in synthesis and assay design. The compound has a calculated aqueous solubility of 0.25 g/L at 25°C , while 6-nitroindole is reported to be insoluble in water under similar conditions [1]. Furthermore, the introduction of the methyl group at the 3-position increases lipophilicity, as evidenced by a computed XLogP3 value of 2.4 for the target compound , compared to a predicted XLogP3 of 1.9 for 6-nitroindole [2].

Solubility Lipophilicity Physicochemical Property

Functional Performance in Analytical Chemistry: 3-Methyl-6-nitro-1H-indole as a MALDI Matrix Component

In a head-to-head comparative study of nitroindole derivatives as dual-polarity matrices for MALDI mass spectrometry, 3-methyl-6-nitro-1H-indole (3,6-MNI) was evaluated alongside its 4-nitro isomer (3-methyl-4-nitro-1H-indole, 3,4-MNI). The study demonstrated that 3,4-MNI outperformed 3,6-MNI for the analysis of complex mixtures, including egg lipids, milk proteins, and PFOS in tap water, showing reduced ion suppression and better detection sensitivity [1]. This establishes 3,6-MNI as a distinct entity with a defined, though less optimal, performance profile in this specific application compared to its closest isomer.

MALDI Mass Spectrometry Analytical Chemistry

Commercial Purity and Specification Benchmarking for Research Supply

3-Methyl-6-nitro-1H-indole is commonly available with a minimum purity specification of 97% (by GC) from multiple commercial vendors [1]. This establishes a consistent, verifiable benchmark for procurement. In contrast, 3-methylindole (the non-nitrated scaffold) is typically offered at 98% purity , while the more complex intermediate 3-methyl-4-nitro-1H-indole is specified at a higher purity of ≥98% [2].

Purity Quality Control Procurement

Synthetic Utility: Validated Yield in Modern Iridium-Catalyzed Methylation

3-Methyl-6-nitro-1H-indole can be synthesized via an atom-economical iridium-catalyzed methylation of 6-nitro-1H-indole using methanol as the methyl source, achieving a validated yield of 77% under optimized conditions (1 mol% [Cp*IrCl₂]₂ catalyst, KOtBu base, 140°C) . This yield provides a quantifiable baseline for process chemists and compares favorably to yields reported for similar methylation reactions on other heterocyclic scaffolds, which can vary from 60-70% for some positional isomers .

Synthetic Yield Methylation Organic Synthesis

Validated Application Scenarios for 3-Methyl-6-nitro-1H-indole (CAS 133053-76-6) in Scientific and Industrial Research


Medicinal Chemistry: A Defined Scaffold for Structure-Activity Relationship (SAR) Studies

Based on its precise substitution pattern and distinct physicochemical properties (XLogP3 2.4, aqueous solubility 0.25 g/L) , 3-methyl-6-nitro-1H-indole serves as a valuable core scaffold for SAR exploration. The nitro group at the 6-position provides a synthetic handle for reduction to the corresponding amine, enabling further functionalization, while the 3-methyl group modulates lipophilicity compared to unsubstituted 6-nitroindole. Its established purity benchmark (≥97%) ensures that biological activity observed can be attributed to the compound of interest and not to impurities .

Analytical Chemistry: A Calibrated Component for MALDI Matrix Development

As demonstrated in a head-to-head analytical study [1], 3-methyl-6-nitro-1H-indole (3,6-MNI) is a defined member of the nitroindole matrix family for MALDI mass spectrometry. While not the top performer for all analyte classes, its quantifiably different behavior from the 4-nitro isomer (3,4-MNI) makes it a crucial reference compound for researchers investigating the positional isomeric effect on matrix performance. Its procurement is essential for developing and validating new MALDI methods, ensuring reproducible and interpretable results.

Organic Synthesis: A Key Intermediate with Validated Transformations

This compound is a strategic intermediate for building more complex molecules. Its synthetic accessibility is validated by a documented 77% yield in a modern, atom-economical iridium-catalyzed methylation . The combination of a reducible nitro group and a methyl group that can direct electrophilic substitution makes it a versatile building block for the synthesis of pharmaceuticals, agrochemicals, and materials, as indicated by its use in patent literature and chemical supply chains [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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